methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine
Brand Name: Vulcanchem
CAS No.: 853574-50-2
VCID: VC4582860
InChI: InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3
SMILES: CC(C1=CC=C(C=C1)N2C=NC=N2)NC
Molecular Formula: C11H14N4
Molecular Weight: 202.261

methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine

CAS No.: 853574-50-2

Cat. No.: VC4582860

Molecular Formula: C11H14N4

Molecular Weight: 202.261

* For research use only. Not for human or veterinary use.

methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine - 853574-50-2

Specification

CAS No. 853574-50-2
Molecular Formula C11H14N4
Molecular Weight 202.261
IUPAC Name N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine
Standard InChI InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3
Standard InChI Key LKZAEAUQHSOIAY-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)N2C=NC=N2)NC

Introduction

Molecular and Structural Characteristics

Basic Molecular Properties

The compound has the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol . Its IUPAC name is N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine, reflecting its core structure: a phenyl ring substituted with a 1,2,4-triazole group at the para position, linked to a methylated ethylamine chain .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.853574-50-2
Molecular FormulaC₁₁H₁₄N₄
Molecular Weight202.26 g/mol
SMILESCC(C1=CC=C(C=C1)N2C=NC=N2)NC
InChIKeyLKZAEAUQHSOIAY-UHFFFAOYSA-N

Structural Features

The 1,2,4-triazole moiety is a five-membered aromatic ring with three nitrogen atoms, contributing to its electron-deficient nature and ability to participate in hydrogen bonding . The methylamine side chain introduces basicity, with a predicted pKa of ~10.5 for the amine group . X-ray crystallography data for analogous triazole derivatives (e.g., ) suggest planar geometry for the triazole ring and a dihedral angle of ~45° between the phenyl and triazole groups, which may influence intermolecular interactions.

Synthesis and Chemical Reactivity

Table 2: Reported Yields for Analogous Reactions

Reaction StepYield (%)ConditionsSource
CuAAC triazole synthesis65–85CuSO₄, sodium ascorbate
Reductive amination70–90NaBH₃CN, MeOH, 24 hr

Reactivity

The compound’s reactivity is dominated by:

  • Triazole Ring: Susceptible to electrophilic substitution at the N1 position .

  • Amine Group: Participates in acid-base reactions and Schiff base formation .

Physicochemical Properties

Table 3: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO≥1025
Water<125
SupplierPurity (%)Price (10 mg)
Vulcanchem95$65
AK Scientific90$3,745

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